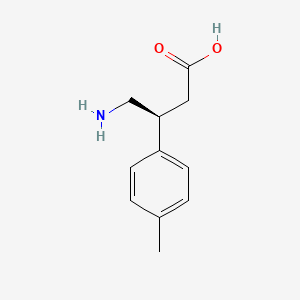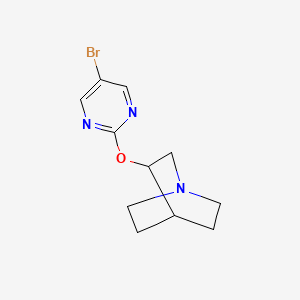
(S)-4-Amino-3-p-tolylbutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . Computational methods can also be used to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility, and stability. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Neurotoxicity Studies in Cyanobacteria : Nunn and Codd (2017) explored the biosynthesis of neurotoxins in cyanobacteria, including 2,4-diaminobutanoic acid, which shares structural similarities with (S)-4-Amino-3-p-tolylbutanoic acid. They discussed the potential metabolic pathways in cyanobacteria that produce such neurotoxins (Nunn & Codd, 2017).
Glutamic Acid Modifications in Amino Acids : Shah and Khan (2020) investigated the importance of glutamic acid modifications in amino acids, which is relevant to understanding the structural and functional aspects of (S)-4-Amino-3-p-tolylbutanoic acid. Their study focused on the prediction of glutamic acid carboxylation in amino acid sequences (Shah & Khan, 2020).
Molecular Structure and Spectroscopy Analysis : Raju et al. (2015) conducted a detailed analysis of the molecular structure and spectroscopic properties of a compound structurally similar to (S)-4-Amino-3-p-tolylbutanoic acid. Their study provides insights into the vibrational, electronic, and optical properties of such compounds (Raju et al., 2015).
Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) explored the molecular docking and vibrational studies of butanoic acid derivatives, which include compounds similar to (S)-4-Amino-3-p-tolylbutanoic acid. Their research is vital for understanding the biological activities and pharmacological importance of these compounds (Vanasundari et al., 2018).
Corrosion Inhibition Effects of Amino Acids : Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, which is pertinent to the study of (S)-4-Amino-3-p-tolylbutanoic acid due to its structural classification as an amino acid. Their study provides an understanding of the physicochemical interactions of amino acids in different environments (Kaya et al., 2016).
Nitrogen Metabolism in Soybean Crop : Teixeira et al. (2018) focused on the application of amino acids in crop enhancement, specifically in soybeans. This research gives insights into the broader agricultural applications of amino acids like (S)-4-Amino-3-p-tolylbutanoic acid (Teixeira et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-4-amino-3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRPURXKHMSFF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-p-tolylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)
![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)

![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)

![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)


![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)